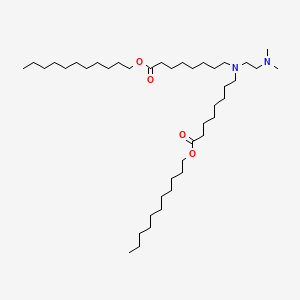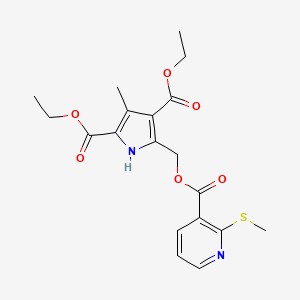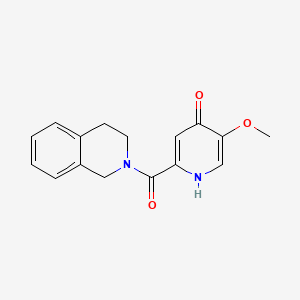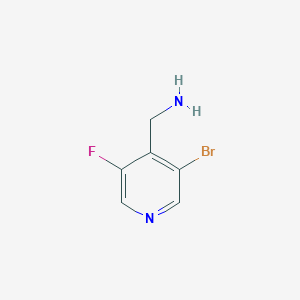![molecular formula C12H14N6O3 B13358862 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is a complex organic compound with a molecular formula of C15H15N5O3 This compound is characterized by the presence of a methoxy group, a tetraazole ring, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetraazole Ring to the Benzamide: This step involves the reaction of the tetraazole derivative with a benzamide precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Methoxy Group: The final step involves the methylation of the hydroxyl group on the benzamide ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide.
Reduction: 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetraazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the methoxy and amide groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide: Similar structure but lacks the propanoyl group.
3-methoxy-5-(1H-tetraazol-1-yl)aniline: Contains a similar tetraazole ring but differs in the overall structure.
Uniqueness
4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is unique due to the presence of the propanoyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool for various research applications.
Propiedades
Fórmula molecular |
C12H14N6O3 |
|---|---|
Peso molecular |
290.28 g/mol |
Nombre IUPAC |
4-methoxy-3-[3-(tetrazol-1-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C12H14N6O3/c1-21-10-3-2-8(12(13)20)6-9(10)15-11(19)4-5-18-7-14-16-17-18/h2-3,6-7H,4-5H2,1H3,(H2,13,20)(H,15,19) |
Clave InChI |
QLLRTXSXEVNUHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)CCN2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


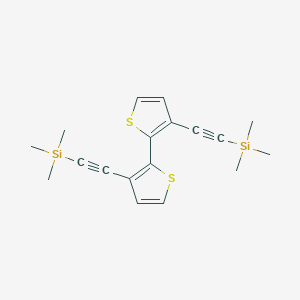
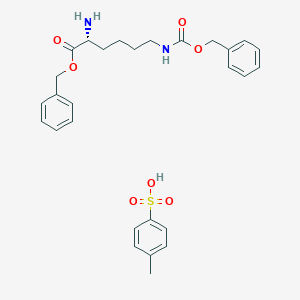
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
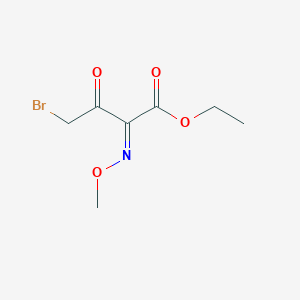
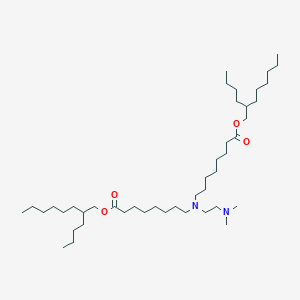
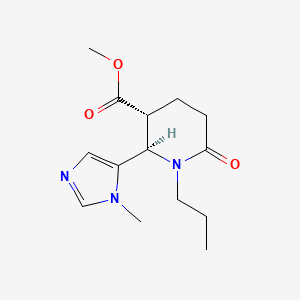
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
